4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate
Description
This compound belongs to a class of kojic acid derivatives developed as functional antagonists of the apelin APJ receptor, a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and metabolic regulation . The structure comprises:
- A 4H-pyran-4-one core derived from kojic acid.
- A pyrimidin-2-ylsulfanylmethyl substituent at position 5.
- A 4-bromobenzoate ester at position 3.
It was identified during high-throughput screening (HTS) of ~330,600 compounds in the NIH Molecular Libraries Small Molecule Repository (MLSMR) . ML221 in cAMP assays) .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUMMYCLSHXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine-2-thiol as a key reagent.
Attachment of the Bromobenzoate Group: The final step involves esterification or acylation reactions to attach the bromobenzoate group to the pyran-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced derivatives.
Substitution: Various substituted benzoates and pyran derivatives.
Scientific Research Applications
Antagonistic Properties
Research indicates that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate functions primarily as an antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation. This receptor interaction suggests potential applications in treating cardiovascular diseases by modulating apelin signaling pathways .
Antimicrobial and Antitumor Activities
The compound has shown promising results in antimicrobial and antitumor activities. Studies have indicated that derivatives of the pyran scaffold exhibit significant antibacterial properties against various Gram-positive bacteria and demonstrate cytotoxic effects against human colorectal cancer cells (HCT-116) . The structure of the compound allows it to interact with bacterial cell membranes and inhibit proliferation in cancer cells.
Cardiovascular Research
In a study focusing on the apelin/APJ system, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate was evaluated for its efficacy as an APJ receptor antagonist. The results indicated that it was >37-fold selective over the angiotensin II type 1 receptor, highlighting its potential for targeted cardiovascular therapies .
Antimicrobial Efficacy
Another case study examined the antimicrobial properties of derivatives based on the pyran scaffold. The findings revealed that certain derivatives exhibited lower IC50 values than standard antibiotics like ampicillin against various bacterial strains, suggesting that modifications to the pyran structure could enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, it has been studied as a functional antagonist of the apelin (APJ) receptor, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological pathways, including cardiovascular homeostasis and energy metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity Trends
The table below summarizes key analogs and their biological/pharmacological profiles:
*Estimated from HTS data where 4-Br and 4-CF₃ showed activity, but less potent than 4-NO₂ . †From commercial sources (CAS 877637-29-1); biological data unavailable .
Key Observations:
- Potency : The 4-nitro group in ML221 confers superior APJ antagonism (IC₅₀ = 0.70 μM) compared to 4-Br and 4-CF₃ analogs. This aligns with structure-activity relationship (SAR) studies showing electron-withdrawing groups enhance activity .
- Selectivity: ML221 is >37-fold selective over the angiotensin II type 1 (AT1) receptor, a critical feature for avoiding off-target cardiovascular effects. No selectivity data are reported for the 4-Br analog .
- Ester Linkage Critical : Replacement of the benzoate ester with amides, sulfonates, or phenylacetate abolished activity, emphasizing the necessity of the ester group .
Physicochemical and ADMET Properties
- Solubility : ML221 has poor aqueous solubility at physiological pH (pH 7.4), a limitation shared with the 4-Br analog due to hydrophobic aromatic substituents .
- Metabolic Stability : Both ML221 and the 4-Br analog exhibit rapid metabolism in human and mouse liver microsomes, suggesting esterase-mediated hydrolysis .
- Permeability : ML221 shows moderate permeability in PAMPA assays, but its instability in plasma limits in vivo utility .
Selectivity Profiling
ML221 binds weakly to κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) but is inactive against 29 other GPCRs . The 4-Br analog’s off-target profile is likely similar but less well-characterized.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyran ring fused with a pyrimidine moiety, which includes a sulfur atom linked to the pyrimidine group. Its molecular formula is C17H14BrN2O4S, with a molecular weight of approximately 422.27 g/mol.
Structural Characteristics
The structure of this compound suggests that it could interact with various biological targets, making it a candidate for further pharmacological studies. The presence of functional groups such as carbonyl, sulfur, and nitrogen enhances its reactivity and potential biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate | Contains a pyran and pyrimidine structure | Potentially antimicrobial, enzyme inhibition |
| Similar pyran derivatives | Varying substituents | Antidiabetic properties |
| Sulfometuron-methyl | Sulfonamide structure | Herbicidal activity |
Antagonistic Properties
Research indicates that derivatives of this compound may act as functional antagonists of specific receptors, notably the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis. In cell-based assays, related compounds have demonstrated significant selectivity over other receptors, suggesting potential therapeutic applications in treating cardiovascular diseases .
Enzyme Inhibition
Preliminary studies suggest that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate exhibit enzyme inhibitory activities. For instance, enzyme assays have shown that these compounds can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets for various pharmacological interventions .
Antimicrobial Activity
The antibacterial potential of this compound has been explored in several studies. Compounds with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess significant antimicrobial properties .
Case Studies
- Apelin Receptor Antagonism : A study highlighted the discovery of a related compound acting as a potent antagonist of the apelin receptor, showing over 37-fold selectivity against the angiotensin II type 1 receptor. This specificity indicates its potential for cardiovascular applications .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory effects of synthesized derivatives, demonstrating strong inhibition against AChE with IC50 values indicating high potency. These findings support further exploration of these compounds in neuropharmacology .
- Antimicrobial Screening : A series of synthesized compounds were evaluated for their antibacterial activity, revealing that those with similar structural features exhibited significant inhibition against multiple bacterial strains, reinforcing their potential as therapeutic agents .
The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. The pyrimidine moiety can engage with nucleic acids, while the pyran ring facilitates binding to proteins involved in key biological pathways.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and controlling stoichiometry. For example, analogous compounds (e.g., pyran-2-one derivatives) are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Reaction temperatures (60–80°C) and solvents like dichloromethane or acetonitrile are critical for minimizing side products. Purification via column chromatography (e.g., 10% methanol in dichloromethane) or recrystallization improves purity (>95%) .
- Example Table :
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromoacetyl coupling | DCM, 70°C, 12h | 65 | 92 |
| Purification | Silica gel (MeOH:DCM 10%) | - | 98 |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry and intermolecular interactions. For example, Acta Crystallographica studies resolved bond lengths (mean C–C = 0.005 Å) and disorder in pyranone derivatives . Complementary techniques include:
- ¹H/¹³C NMR : Assign signals for pyrimidine sulfur-methyl (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
- HRMS : Validate molecular formula (e.g., C₁₇H₁₃BrN₂O₃S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate and potential ecotoxicological effects of this compound?
- Methodological Answer : Adopt a tiered approach:
Physicochemical Properties : Measure logP (lipophilicity) and hydrolysis rates under varying pH (4–9).
Biotic/Abiotic Degradation : Use OECD 301/307 guidelines to assess aerobic/anaerobic biodegradation.
Toxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna, algae) at environmentally relevant concentrations (0.1–10 mg/L).
Reference frameworks like Project INCHEMBIOL for integrating distribution in abiotic/biotic compartments .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables (e.g., solvent DMSO concentration ≤0.1%, cell line passage number).
- Dose-Response Validation : Use Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility.
- Theoretical Alignment : Link discrepancies to differences in receptor binding models or allosteric modulation. For example, trifluoromethyl groups in analogs alter metabolic stability, impacting observed activities .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?
- Methodological Answer :
- Substituent Variation : Replace the pyrimidine sulfur-methyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., pyranone carbonyl) and hydrophobic regions (bromophenyl ring).
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data regarding the compound’s conformational flexibility?
- Methodological Answer :
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in pyranone).
- DFT Calculations : Compare computed vs. experimental torsion angles (e.g., B3LYP/6-31G* level).
- Multi-Crystal Analysis : Resolve disorder by collecting datasets at varying temperatures (100–293 K) .
Safety and Handling
Q. What safety protocols are essential for handling this compound during experimental workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
